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molecular formula C8H10N2O3S B8333217 5-Acetyl-2-aminobenzenesulfonamide

5-Acetyl-2-aminobenzenesulfonamide

Cat. No. B8333217
M. Wt: 214.24 g/mol
InChI Key: BMILSKQXYNRTKK-UHFFFAOYSA-N
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Patent
US04140713

Procedure details

A solution of 5-acetyl-2-fluorobenzenesulphonamide (0.5 g) in ethanol (40 ml) saturated with ammonia was heated at 100° in a bomb overnight. Concentration of the resultant solution yielded a yellow crystalline solid, 0.4 g, m.p. 263°-264° (from ethanol).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-acetyl-2-fluorobenzenesulphonamide
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7](F)=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)(=[O:3])[CH3:2].[NH3:15]>C(O)C>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([NH2:15])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
5-acetyl-2-fluorobenzenesulphonamide
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)N)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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